molecular formula C25H19ClN2O4S B2376333 Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate CAS No. 422273-76-5

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate

Cat. No.: B2376333
CAS No.: 422273-76-5
M. Wt: 478.95
InChI Key: PVSRGZMNYPBZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate is a quinazoline derivative characterized by a 4-oxo-quinazoline core substituted at three key positions:

  • Position 2: A phenacylsulfanyl group (–S–CH₂–CO–), introducing thioether and ketone functionalities.
  • Position 7: A methyl ester (–COOCH₃), enhancing solubility in organic solvents.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4S/c1-32-24(31)18-9-12-20-21(13-18)27-25(33-15-22(29)17-5-3-2-4-6-17)28(23(20)30)14-16-7-10-19(26)11-8-16/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSRGZMNYPBZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenacylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated quinazoline derivative with a phenacylsulfanyl group, often using thiol reagents in the presence of a base.

    Addition of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via Friedel-Crafts alkylation, where the quinazoline derivative reacts with (4-chlorophenyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under mild conditions using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique quinazoline structure, which is known for its biological activity. The presence of the phenacylsulfanyl group contributes to its reactivity and interaction with biological targets. The molecular formula is C20H16ClN2O3SC_{20}H_{16}ClN_{2}O_{3}S, with a molecular weight of approximately 396.87 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate. Research indicates that compounds with similar quinazoline structures exhibit significant antibacterial and antifungal activities.

Case Studies

A study published in RSC Advances demonstrated that derivatives of quinazoline exhibited significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, suggesting a strong potential for development as antimicrobial agents .

CompoundMIC (µg/mL)Target Pathogen
6d6.25Mycobacterium smegmatis
9c12.5Pseudomonas aeruginosa

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly in relation to breast cancer cells.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer). The mechanisms involve the activation of caspases and modulation of cell cycle progression.

A notable study indicated that specific derivatives demonstrated significant cytotoxic effects with IC50 values in the micromolar range, indicating their potential as chemotherapeutic agents .

CompoundIC50 (µM)Cell Line
7a5MCF-7
8a8MCF-7

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while ensuring the preservation of biological activity.

Synthetic Pathways

Common synthetic approaches include:

  • Condensation Reactions : Combining appropriate phenolic and carbonyl compounds to form the quinazoline core.
  • Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The phenacylsulfanyl group may enhance binding affinity through hydrophobic interactions and covalent bonding with target proteins. The compound’s overall effect is modulated by its ability to disrupt normal cellular processes, leading to therapeutic outcomes such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substitutions, functional groups, and inferred properties.

Structural and Functional Group Comparisons

Compound Name Core Structure Position 2 Substitution Position 3 Substitution Position 7 Substitution Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target: Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate Quinazoline Phenacylsulfanyl (–S–CH₂–CO–) 4-Chlorophenylmethyl Methyl ester C₂₄H₁₇ClN₂O₃S 448.92 Thioether, ketone, ester, chloroarene
Methyl 3-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-THQ-7-carboxylate Quinazoline Sulfanylidene (–S=) 4-(Carbamoylphenyl) Methyl ester C₂₅H₂₂N₄O₅S 502.53 Thione, carbamoyl, ester
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate Chromen Trifluoromethyl (–CF₃) 4-Chlorophenyl Morpholine carboxylate C₂₁H₁₃ClF₃NO₅ 463.78 Trifluoromethyl, morpholine, chloroarene
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate Chromen Trifluoromethyl (–CF₃) 4-Chlorophenyl 4-Methylbenzoate C₂₄H₁₄ClF₃O₄ 482.82 Trifluoromethyl, ester, chloroarene
Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Quinazoline Sulfanyl (–SH) 2-Hydroxypropyl Methyl ester C₁₃H₁₄N₂O₄S 294.32 Thiol, hydroxyl, ester

Key Observations

Core Structure :

  • Quinazoline derivatives (target, ) exhibit a nitrogen-rich heterocycle, favoring hydrogen bonding and π-stacking interactions. Chromen-based analogs () lack these nitrogens but possess a planar aromatic system, altering electronic properties.

In contrast:

  • The sulfanylidene group in introduces a thione (C=S), enhancing electrophilicity.
    Trifluoromethyl groups in chromen derivatives () increase electron-withdrawing effects and metabolic stability.
    – The sulfanyl (–SH) group in is prone to oxidation, reducing stability compared to the target.

Comparatively:

  • uses a carbamoylphenyl group, improving solubility via hydrogen bonding.
  • ’s hydroxypropyl group enhances hydrophilicity but reduces membrane permeability.

Physicochemical Properties :

  • The target’s molecular weight (448.92 g/mol) and ester group suggest moderate solubility in polar organic solvents. Chromen derivatives () exhibit higher lipophilicity due to trifluoromethyl and benzoate groups.

Synthetic Considerations :

  • Introducing the phenacylsulfanyl group in the target likely requires selective thioalkylation, whereas sulfanylidene derivatives () may form via oxidation of thiol precursors. Chromen analogs () involve esterification of preformed chromen cores.

Notes on Methodology

  • Structural Visualization : Tools like Mercury enable comparative analysis of crystal packing and intermolecular interactions.
  • Crystallographic Refinement : Programs such as SHELX are critical for resolving substituent conformations in related compounds.

Biological Activity

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including cytotoxicity, pharmacological profiles, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H16ClN2O3S\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_2\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight392.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound using the MTT assay on human cancer cell lines, including A-549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results are summarized in the table below:

CompoundCell LineIC50 (µg/mL)
This compoundA-54915.00
This compoundMCF-79.50
DoxorubicinA-54910.00
DoxorubicinMCF-76.00

The compound exhibited significant cytotoxicity, particularly against the MCF-7 cell line, indicating its potential as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. This compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. Studies suggest that it may scavenge free radicals and reduce oxidative stress in cells, contributing to its protective effects against cellular damage .

Other Biological Activities

Research indicates that quinazoline derivatives possess a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

These activities further support the therapeutic potential of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.